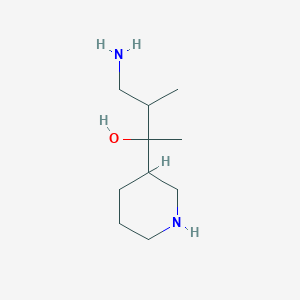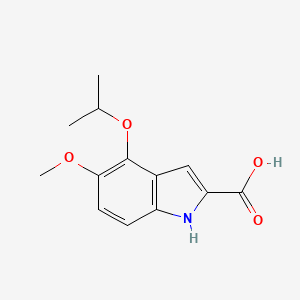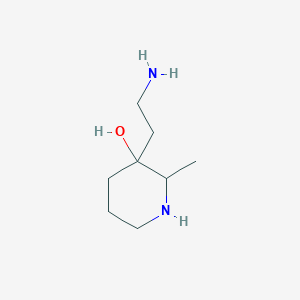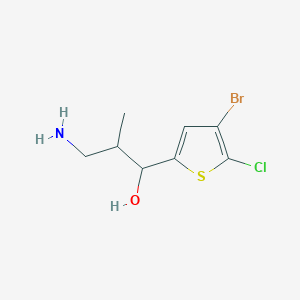
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol is a complex organic compound with the molecular formula C7H9BrClNOS. This compound features a thiophene ring substituted with bromine and chlorine atoms, an amino group, and a hydroxyl group on a propanol backbone. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes bromination and chlorination to introduce the bromine and chlorine substituents. The resulting intermediate is then subjected to a series of reactions to introduce the amino and hydroxyl groups, often involving protection and deprotection steps to ensure selective functionalization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the amino group to other functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the halogens.
Scientific Research Applications
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the halogenated thiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol: Lacks the methyl group on the propanol backbone.
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-propanol: Similar structure but different positioning of functional groups.
Uniqueness
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol is unique due to the presence of both bromine and chlorine on the thiophene ring, combined with the amino and hydroxyl groups on the propanol backbone. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various research applications.
Properties
Molecular Formula |
C8H11BrClNOS |
|---|---|
Molecular Weight |
284.60 g/mol |
IUPAC Name |
3-amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11BrClNOS/c1-4(3-11)7(12)6-2-5(9)8(10)13-6/h2,4,7,12H,3,11H2,1H3 |
InChI Key |
TZDFXATXTNGWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC(=C(S1)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


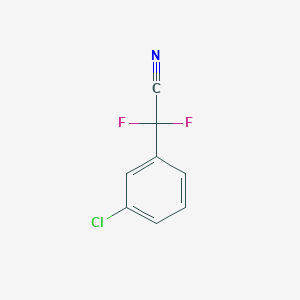
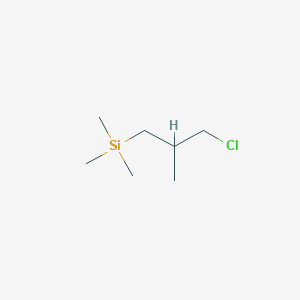
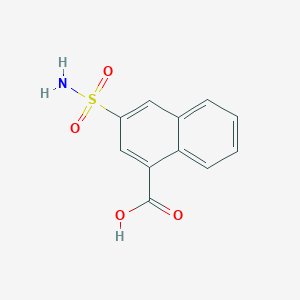
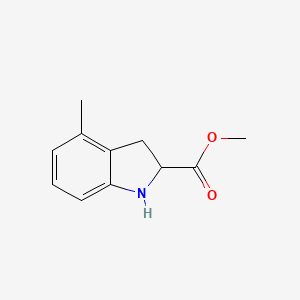
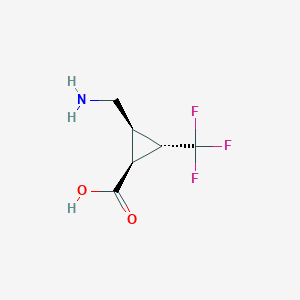
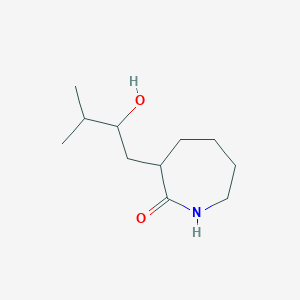
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B13168019.png)

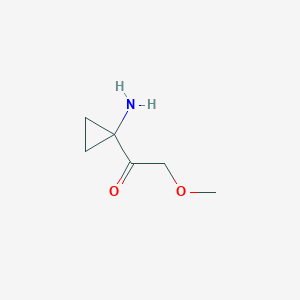
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13168039.png)
